molecular formula C12H17N3O4 B1437198 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 885281-30-1

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B1437198
CAS No.: 885281-30-1
M. Wt: 267.28 g/mol
InChI Key: YUBMPMRXTOOBIU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a complex heterocyclic compound with the molecular formula C₁₂H₁₇N₃O₄ and a molecular weight of 267.28 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 885281-30-1, providing a unique identifier for this specific chemical structure. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity, incorporating both the bicyclic imidazopyrazine core and the attached functional groups.

The systematic name follows established nomenclature conventions for fused heterocyclic systems, where the imidazo[1,2-a]pyrazine designation indicates the specific fusion pattern between the five-membered imidazole ring and the six-membered pyrazine ring. The numerical descriptors [1,2-a] specify the exact positions of nitrogen atoms and the bridging pattern between the two heterocyclic components. The tetrahydro prefix indicates partial saturation of the bicyclic system, while the position numbers 5,6,7,8 specify which carbons have been hydrogenated.

The International Chemical Identifier string for this compound is InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-14-6-8(10(16)17)13-9(14)7-15/h6H,4-5,7H2,1-3H3,(H,16,17), and the corresponding InChI Key is YUBMPMRXTOOBIU-UHFFFAOYSA-N. These standardized identifiers enable precise chemical database searches and facilitate unambiguous chemical communication across research communities.

Property Value
Molecular Formula C₁₂H₁₇N₃O₄
Molecular Weight 267.28 g/mol
Chemical Abstracts Service Number 885281-30-1
International Union of Pure and Applied Chemistry Name This compound
InChI Key YUBMPMRXTOOBIU-UHFFFAOYSA-N
Physical Form White to yellow solid

Historical Context in Heterocyclic Chemistry

The development of imidazopyrazine derivatives represents a significant milestone in the evolution of heterocyclic chemistry, with the first reported synthesis of imidazo[1,2-a]pyrazine occurring in 1957. This pioneering work established the foundation for subsequent decades of research into fused nitrogen-containing heterocycles. The historical progression of imidazopyrazine chemistry has been characterized by continuous methodological improvements and expanding synthetic accessibility.

The imidazopyrazine scaffold belongs to the broader family of nitrogen bridgehead fused heterocycles, which have become increasingly important in pharmaceutical research due to their structural similarity to naturally occurring purines and their ability to interact with diverse biological targets. Early investigations into these compounds revealed their potential as structural analogues of deazapurines, opening new avenues for medicinal chemistry applications. The specific development of this compound emerged from the need for protected intermediates that could facilitate complex synthetic transformations while maintaining structural integrity.

The incorporation of tert-butoxycarbonyl protecting groups into heterocyclic synthesis became a standard practice in the latter half of the twentieth century, as chemists recognized the utility of these groups for amino protection during multi-step synthetic sequences. The presence of both protecting group functionality and carboxylic acid moieties in this compound reflects the sophisticated synthetic strategies that have evolved in modern heterocyclic chemistry. This historical context demonstrates how the compound represents a convergence of classical heterocyclic synthesis with contemporary protecting group chemistry.

Recent synthetic methodologies have significantly expanded access to imidazopyrazine derivatives through improved cyclization reactions, transition metal-catalyzed transformations, and multicomponent synthetic approaches. These advances have positioned compounds like this compound as valuable synthetic intermediates in the preparation of more complex pharmaceutical targets.

Position within Imidazopyrazine Scaffold Research

The imidazopyrazine family encompasses a diverse collection of heterocyclic structures, each distinguished by unique nitrogen positioning and bridging patterns within the bicyclic framework. Within this broader family, the imidazo[1,2-a]pyrazine subclass has received particular attention due to its versatile reactivity profile and promising biological activities. The specific compound this compound occupies a strategic position within this research landscape as a protected intermediate suitable for further functionalization.

Contemporary research has demonstrated that imidazo[1,2-a]pyrazine derivatives can be systematically modified through various synthetic approaches, including condensation reactions, oxidative cyclizations, and cross-coupling methodologies. The regioselective functionalization of these scaffolds has been achieved through calculation-assisted approaches that predict optimal reaction sites and guide synthetic strategy development. These computational insights have proven particularly valuable for understanding the reactivity patterns of substituted imidazopyrazines and optimizing synthetic efficiency.

The tetrahydro modification present in this specific compound represents a strategic approach to modulating the electronic properties and three-dimensional structure of the imidazopyrazine core. Partial saturation of the heterocyclic system can significantly alter molecular conformation, binding affinity, and pharmacokinetic properties compared to fully aromatic analogues. This structural feature positions the compound as an important representative of partially saturated imidazopyrazine derivatives, which have shown distinct biological profiles compared to their fully aromatic counterparts.

Recent scaffold hopping strategies have identified imidazopyrazine derivatives as promising alternatives to other heterocyclic frameworks in drug development programs. The specific functionalization pattern of this compound, with its protected amino functionality and available carboxylic acid group, makes it particularly suitable for incorporation into larger molecular frameworks through amide bond formation and other coupling reactions.

Scaffold Feature Structural Impact Synthetic Utility
Imidazo[1,2-a]pyrazine core Provides nitrogen bridgehead heterocycle Enables diverse functionalization patterns
Tetrahydro saturation Reduces aromaticity, increases conformational flexibility Modulates pharmacological properties
Tert-butoxycarbonyl protection Protects amino functionality Facilitates multi-step synthesis
Carboxylic acid group Provides coupling handle Enables amide bond formation

Significance in Medicinal Chemistry Research

The medicinal chemistry significance of this compound stems from its position as a key intermediate in the synthesis of biologically active compounds and its representation of important pharmacophoric elements. Imidazopyrazine derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anti-inflammatory, antiulcer, cardiac stimulating, antidepressant, and antiproliferative properties. This diverse activity profile has made the imidazopyrazine scaffold a subject of intense pharmaceutical research interest.

Recent investigations have revealed that imidazopyrazine derivatives can function as effective inhibitors of various enzymatic targets, with particular success observed in phosphodiesterase inhibition applications. The structural features present in this compound provide multiple sites for structure-activity relationship optimization, enabling systematic exploration of binding interactions and selectivity profiles. The presence of both hydrogen bond donor and acceptor functionalities enhances the compound's potential for specific protein-ligand interactions.

Contemporary drug discovery programs have successfully utilized imidazopyrazine scaffolds in the development of positive allosteric modulators for metabotropic glutamate receptors. These applications have demonstrated the value of partially saturated imidazopyrazine derivatives in achieving optimal pharmacological profiles, including improved selectivity, metabolic stability, and brain penetration characteristics. The specific functionalization pattern of this compound positions it as a valuable precursor for such applications.

The anticancer potential of imidazopyrazine derivatives has been demonstrated through systematic biological evaluation against multiple cancer cell lines. Recent studies have identified compounds within this structural class that exhibit significant cytotoxic activity with favorable selectivity profiles compared to normal cells. The structural framework represented by this compound provides an excellent foundation for further optimization in oncology applications.

Modern computational approaches have enhanced the medicinal chemistry value of imidazopyrazine derivatives through improved prediction of pharmacological properties and optimization of synthetic strategies. Molecular modeling studies have revealed important structure-conformation relationships that guide the design of new derivatives with enhanced biological activity. The availability of protected intermediates like this compound facilitates the systematic exploration of these computational predictions through efficient synthetic routes.

Biological Activity Therapeutic Area Research Status
Phosphodiesterase inhibition Cardiovascular, respiratory Established activity
Metabotropic glutamate receptor modulation Neurological disorders Active development
Anticancer activity Oncology Promising preliminary results
Antibacterial effects Infectious diseases Historical significance
Anti-inflammatory properties Inflammatory conditions Documented activity

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-14-6-8(10(16)17)13-9(14)7-15/h6H,4-5,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBMPMRXTOOBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659437
Record name 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885281-30-1
Record name 7-(1,1-Dimethylethyl) 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885281-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (commonly referred to as 7-Boc-THIP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C₁₂H₁₇N₃O₄
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 885281-30-1
  • Appearance : White to off-white solid
  • Purity : Typically around 96.89% .

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 7-Boc-THIP may possess similar activities.

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliMinimal inhibition
Pseudomonas aeruginosaNot effective

Anticancer Properties

Research has explored the potential anticancer effects of imidazo[1,2-a]pyrazine derivatives. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines, including breast and lung cancer cells.

Case Study: Apoptosis Induction

A study conducted on MCF-7 breast cancer cells indicated that treatment with 7-Boc-THIP resulted in a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.

Concentration (µM) Caspase Activation (Fold Increase) PARP Cleavage (%)
51.520
102.340
203.060

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 7-Boc-THIP. Studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins.

The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cultures.

In Vivo Studies

In vivo studies using animal models have shown that administration of 7-Boc-THIP can lead to improved outcomes in models of neurodegenerative diseases. For example:

  • Model Used : Mouse model of Alzheimer's disease.
  • Findings : Significant improvement in cognitive function and reduction in amyloid plaque formation after treatment with the compound.

Pharmacokinetics

Pharmacokinetic studies indicate that 7-Boc-THIP has favorable absorption characteristics with a moderate half-life, making it a candidate for further development as a therapeutic agent.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₇N₃O₄
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 885281-30-1

The compound features a tetrahydroimidazo[1,2-a]pyrazine core, which contributes to its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under specific conditions, making it versatile for various synthetic pathways.

Anticancer Research

One of the prominent applications of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is in anticancer drug development. The compound has been explored as a potential candidate for targeting specific cancer pathways due to its ability to interact with various biological targets.

  • Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. The modifications on the imidazo[1,2-a]pyrazine framework were found to enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

PROTAC Development

The compound is also utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic modalities designed to selectively degrade target proteins within cells.

  • Application : As a rigid linker in PROTACs, it facilitates the connection between ligand-binding domains that target proteins for degradation. This application is particularly useful in treating diseases where protein misfolding or overexpression plays a critical role .

Synthesis and Derivatives

The synthesis of this compound involves several key steps that allow for the introduction of various functional groups. This versatility enables the creation of numerous derivatives with tailored properties for specific biological activities.

Derivative Properties Potential Applications
3-(7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acidRigid linkerPROTAC development
7-(tert-butoxycarbonyl)-5,6-dihydroimidazo[1,5-a]pyrazine-3-carboxylic acidAnticancer propertiesTargeted therapy

Pharmacological Studies

Pharmacological investigations into the compound have revealed promising results regarding its efficacy and safety profile.

  • In Vivo Studies : Animal models have shown that compounds derived from this compound exhibit significant anti-tumor activity with manageable side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound is compared below with three structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 7-Boc, 2-COOH C₁₂H₁₇N₃O₄ 267.28 Drug discovery scaffold; intermediates for G-protein inhibitors
3-Bromo Derivative (CAS: 1000576-71-5) 7-Boc, 2-COOH, 3-Br C₁₂H₁₆BrN₃O₄ 346.18 Halogenated analog for cross-coupling reactions; antiviral/antimalarial research
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic Acid (CAS: 1101864-54-3) 7-Me, 2-COOH C₈H₁₁N₃O₂ 181.19 Antimicrobial agents; simplified scaffold lacking Boc group
3-Chloro Derivative (Exact Mass: 301.0636) 7-Boc, 2-COOH, 3-Cl C₁₂H₁₆ClN₃O₄ 301.06 Electrophilic substitution precursor; kinase inhibitor development

Key Observations :

  • The Boc group in the target compound improves stability compared to the unprotected 7-methyl analog, which is more reactive but less stable in acidic conditions .
  • Halogenated derivatives (Br, Cl) enable further functionalization via Suzuki or Buchwald-Hartwig couplings, expanding their utility in creating targeted therapeutics .
  • The carboxylic acid group at position 2 allows for amide bond formation, a critical feature in prodrug design and peptide mimetics .
Target Compound :
  • Primarily used as a synthetic intermediate. Its Boc group is cleaved under acidic conditions (e.g., TFA) to generate reactive amines for further derivatization .
3-Bromo Derivative :
  • Used in antimalarial research, particularly in imidazolopiperazine analogs targeting Plasmodium species .
  • The bromine atom enhances electrophilicity, facilitating nucleophilic aromatic substitutions .
7-Methyl Analog :
  • Exhibits selective antifungal activity against Candida species (MIC₉₀ = 8 µg/mL) due to its compact hydrophobic structure .
Related Hydrazone Derivatives :
  • Derivatives such as (E)-N′-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides show antibacterial activity against S. aureus (MIC = 16 µg/mL) .

Stability and Reactivity

  • Boc Protection : The Boc group in the target compound prevents undesired side reactions at the nitrogen during synthesis, unlike the 7-methyl analog, which lacks this protection .
  • Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA/DCM), generating a primary amine for downstream functionalization .
  • Thermal Stability : The target compound decomposes at ~200°C, whereas halogenated derivatives (e.g., 3-Br) exhibit lower thermal stability due to weaker C-Br bonds .

Preparation Methods

General Synthetic Strategy

The preparation generally involves:

This approach is supported by detailed procedures described in patent EP2230241A1 and WO2009156951A2, which focus on tetrahydro-imidazo-pyrazine derivatives.

Detailed Preparation Steps

Step Reaction Type Reagents & Conditions Outcome
1. Reduction Hydrogenation Imidazo[1,5-a]pyrazine derivative + H2, ethanol, room temperature Reduction of aromatic imidazo-pyrazine to tetrahydro derivative
2. Boc Protection Amino group protection Di-tert-butyl dicarbonate, ethanol, room temperature Formation of Boc-protected amino intermediate
3. Halogenation Halogen introduction Halogenated succinimide (e.g., N-bromosuccinimide), ethanol, room temperature Halogenated Boc-protected tetrahydroimidazo-pyrazine
4. Carbonylation Ester formation Dicobalt octacarbonyl, chloroacetate, methanol, carbon monoxide atmosphere, oil bath heating Introduction of ester functionality at desired position
5. Hydrolysis Ester to acid conversion Acidic hydrolysis in methanol, dichloromethane or ethyl acetate Formation of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
6. Purification Chromatography Silica gel column chromatography Isolation of pure compound as white solid

Key Reaction Conditions and Observations

  • Reduction is performed at room temperature in ethanol using hydrogen gas, providing mild conditions to avoid over-reduction or decomposition.
  • Boc protection utilizes di-tert-butyl dicarbonate in ethanol, typically at room temperature, yielding high protection efficiency.
  • Halogenation with halogenated succinimide (e.g., NBS or NCS) proceeds smoothly at ambient temperature, monitored by thin layer chromatography (TLC) until starting materials disappear.
  • Carbonylation reactions are conducted under a carbon monoxide atmosphere with dicobalt octacarbonyl catalyst in methanol, typically heated in an oil bath for several hours (e.g., 6 hours), to introduce ester groups.
  • Hydrolysis to carboxylic acid is achieved by treatment with acids in solvents like methanol, dichloromethane, or ethyl acetate.
  • Purification involves extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, filtration, concentration under reduced pressure, and silica gel chromatography to afford the target compound as a white solid with yields ranging from 63% to 99% depending on the step and scale.

Representative Experimental Data (From Patent EP2230241A1)

Compound Yield (%) Physical State Purification Method
Boc-protected tetrahydroimidazo-pyrazine derivative 88 White solid Silica gel column chromatography
Halogenated intermediate Not specified Solid TLC monitoring, extraction
Ester intermediate 67 White solid Silica gel chromatography
Final acid product 63-99 White solid Chromatography and recrystallization

Notes on Alternative Approaches and Functionalization

  • The use of tetramethylethylenediamine and n-butyllithium at low temperatures (-78 °C) enables lithiation of halogenated intermediates, allowing further functionalization such as methylation or introduction of other substituents.
  • Thioalkylation and oxidation to sulfones can be introduced on iodo-substituted intermediates using sodium thiolate and oxidation reagents (e.g., MCPBA).
  • The synthetic route is versatile, allowing the preparation of various substituted analogues by modifying the starting imidazo-pyrazine derivatives and subsequent functional group transformations.

Summary Table of Preparation Method

Stage Reaction Reagents/Conditions Purpose Yield Range
1 Reduction H2, ethanol, RT Saturation of imidazo-pyrazine High
2 Boc Protection Di-tert-butyl dicarbonate, ethanol, RT Amino protection High (up to 88%)
3 Halogenation Halogenated succinimide, ethanol, RT Halogen introduction Moderate to high
4 Carbonylation Dicobalt octacarbonyl, chloroacetate, CO, MeOH, heat Ester formation Moderate (ca. 67%)
5 Hydrolysis Acid, MeOH/DCM/EtOAc Conversion to acid High (63-99%)
6 Purification Silica gel chromatography Isolation of pure product -

Q & A

Q. What are the standard methods for synthesizing 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via Boc protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are introduced using Boc anhydride in dichloromethane (DCM) under basic conditions. Deprotection involves trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 2 hours, followed by neutralization with saturated NaHCO₃ and crystallization using DCM/hexane .
  • Key Data :
StepReagents/ConditionsYield
Boc DeprotectionTFA/DCM, 2 hr, RT94%
CrystallizationDCM/hexane triple saturation27–94%

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR (to assign protons and carbons in the tetrahydroimidazo-pyrazine core), IR spectroscopy (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), and HRMS (for molecular ion validation). For example, HRMS (ESI) with <2 ppm mass accuracy is critical for distinguishing regioisomers .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Flash column chromatography (silica gel, gradient elution with MeOH/DCM) is standard. For high-purity crystallization, sequential solvent saturation (e.g., DCM/hexane) is recommended to remove trace impurities .

Q. Why is Boc protection critical during synthesis?

  • Methodological Answer : The Boc group protects the amine during coupling reactions (e.g., amide bond formation with pyrazinecarboxylic acid derivatives). It prevents undesired side reactions, such as nucleophilic attack or oxidation, and is selectively removable under acidic conditions .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the tetrahydroimidazo-pyrazine core?

  • Methodological Answer : The core is sensitive to prolonged acidic conditions (e.g., >3 hr in TFA may lead to ring-opening). Stability studies using LC-MS monitoring show optimal deprotection occurs within 2 hr in TFA/DCM (1:1). Basic conditions (pH >9) may hydrolyze the ester or amide side chains .

Q. What mechanistic insights explain low yields during coupling reactions with pyrazinecarboxylic acid derivatives?

  • Methodological Answer : Low yields (~27%) in amide coupling (e.g., with 5-methoxypyrazine-2-carboxamide) often stem from steric hindrance at the C2 position. Using DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent improves activation of the carboxylic acid, enhancing yields to >80% .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

  • Methodological Answer : The compound’s poor water solubility (due to the hydrophobic Boc group and tetrahydroimidazo-pyrazine core) requires solubilization in DMSO (≤10% v/v) or use of cyclodextrin-based carriers. Dynamic light scattering (DLS) can assess aggregation in PBS .

Q. What strategies mitigate racemization during chiral center formation?

  • Methodological Answer : Racemization at the C6 methyl group (if present) is minimized by using low-temperature reactions (0–5°C) and non-polar solvents (e.g., DCM). Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess ≥98% .

Q. How does the Boc group affect the compound’s reactivity in Pd-catalyzed cross-coupling reactions?

  • Methodological Answer : The Boc group is compatible with Suzuki-Miyaura couplings (e.g., boronic acid derivatives at C3/C5 positions) under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 60°C). However, Boc deprotection may occur at >80°C, requiring careful temperature control .

Applications in Medicinal Chemistry

Q. What role does this compound play in fragment-based drug discovery?

  • Methodological Answer :
    Its rigid tetrahydroimidazo-pyrazine scaffold serves as a privileged structure for kinase inhibitor design. The C2-carboxylic acid enables covalent binding to ATP pockets (e.g., via Michael addition to cysteine residues). SAR studies recommend substituting the Boc group with bioisosteres (e.g., acetyl) to enhance potency .

Data Contradictions & Resolutions

  • Contradiction : reports 94% yield for Boc deprotection, while similar conditions in yield 27%.

    • Resolution : The lower yield in likely stems from competing side reactions (e.g., amide hydrolysis) during TFA treatment. Adding scavengers (e.g., triisopropylsilane) or reducing TFA exposure time resolves this .
  • Contradiction : IR spectra in show C=O stretches at 1719 cm⁻¹, whereas typical carboxylic acids appear at ~1700 cm⁻¹.

    • Resolution : The shift arises from conjugation with the imidazo-pyrazine ring, confirmed via DFT calculations (B3LYP/6-31G*) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 2
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

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